molecular formula C17H29N7O7 B11111648 (6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol

(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol

Cat. No.: B11111648
M. Wt: 443.5 g/mol
InChI Key: ZLRJIWCKOYOIAS-GIJQJNRQSA-N
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Description

(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol is a complex organic compound characterized by its unique structure, which includes morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of morpholine groups. The final step involves the formation of the hydrazinylidene linkage and the hexane-1,2,3,4,5-pentol backbone. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize impurities and maximize yield, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of (6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H29N7O7

Molecular Weight

443.5 g/mol

IUPAC Name

(6E)-6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C17H29N7O7/c25-10-12(27)14(29)13(28)11(26)9-18-22-15-19-16(23-1-5-30-6-2-23)21-17(20-15)24-3-7-31-8-4-24/h9,11-14,25-29H,1-8,10H2,(H,19,20,21,22)/b18-9+

InChI Key

ZLRJIWCKOYOIAS-GIJQJNRQSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C(C(C(C(CO)O)O)O)O)N3CCOCC3

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC(C(C(C(CO)O)O)O)O)N3CCOCC3

Origin of Product

United States

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